URE2 protein
Description
Properties
CAS No. |
134773-68-5 |
|---|---|
Molecular Formula |
C10H10F2O2 |
Synonyms |
URE2 protein |
Origin of Product |
United States |
Molecular Architecture and Domain Specific Functionality of Ure2 Protein
N-terminal Prion-Inducing Domain (PrD)
The N-terminal domain of Ure2p, often defined as residues 1-89 or 1-93, is essential for the protein's ability to convert into the infectious prion form, known as [URE3]. nih.govyeastgenome.orgacs.org This domain is not required for the protein's regulatory function in nitrogen metabolism. nuim.ie
| Amino Acid Type | Percentage | Key Residues |
|---|---|---|
| Asparagine (N) / Glutamine (Q) Rich | ~42% | Asn, Gln |
| Other Polar | ~36% | Ser, Thr, Tyr |
| Hydrophobic & Charged | ~22% | (Relatively low abundance) |
In its native, soluble state, the N-terminal prion domain of Ure2p is intrinsically disordered. nih.govresearchgate.net This means it does not adopt a stable, folded three-dimensional structure. nih.gov Evidence from circular dichroism, protease sensitivity assays, and solution NMR studies confirms that this domain is largely unstructured and highly flexible. nuim.ienih.gov This inherent conformational flexibility is a common feature among known prion proteins and is believed to be a prerequisite for the conformational changes that lead to aggregation. nuim.ienih.gov Electron paramagnetic resonance (EPR) studies have suggested that the domain adopts a completely disordered, random coil-like structure in its native state. nih.gov
The N-terminal domain is directly responsible for the conversion of Ure2p from its soluble form into the self-propagating, infectious [URE3] prion state. nuim.ieyeastgenome.orgnih.govnih.gov This conversion involves a major conformational change where the disordered PrD refolds into a highly ordered, β-sheet-rich structure. nih.gov These β-sheets then stack to form the core of amyloid fibrils, which are the hallmark of the prion state. yeastgenome.orgnih.govembopress.org
The process begins with the formation of small, soluble oligomers from native Ure2p dimers. nih.govnih.govacs.org These initial oligomers are considered critical intermediates in the fibrillization pathway. nih.gov They are believed to undergo further conformational conversion to become more compact, β-sheet-containing species that are competent for fibril growth. nih.govacs.org Once formed, these amyloid structures can "seed" the conversion of other soluble Ure2p molecules, leading to the autocatalytic propagation of the prion state. nih.gov The prion domain itself is necessary and sufficient for this process of amyloid formation and prion propagation. nih.govembopress.org
C-terminal Functional Domain
The C-terminal domain, encompassing roughly residues 94-354, is the globular, functional part of the Ure2 protein. acs.org It is responsible for the protein's role in regulating nitrogen metabolism. This domain remains structurally and functionally intact even when the N-terminal domain aggregates into amyloid fibrils. researchgate.net
The three-dimensional crystal structure of the Ure2p C-terminal domain reveals a significant structural homology to the Glutathione (B108866) S-Transferase (GST) superfamily of enzymes. yeastgenome.orgnih.gov Specifically, it is classified as a theta-class or beta-class GST. nuim.ienih.gov While it shares the characteristic GST fold, Ure2p generally lacks detectable GST activity with common substrates. nuim.ienih.gov However, its structural similarity and ability to bind glutathione suggest a role in protecting cells from oxidative stress and heavy metal toxicity. yeastgenome.orgnih.gov The GST fold consists of an N-terminal subdomain with a thioredoxin-like fold and a C-terminal all-helical subdomain. ebi.ac.uk
| Feature | Ure2p C-terminal Domain | Canonical GSTs |
|---|---|---|
| Overall Fold | GST-like fold (Theta/Beta class) nuim.ienih.gov | Conserved GST fold ebi.ac.uk |
| Subdomains | N-terminal thioredoxin-like domain, C-terminal all-helical domain ebi.ac.uktandfonline.com | N-terminal thioredoxin-like domain, C-terminal all-helical domain ebi.ac.uk |
| Glutathione Binding | Binds glutathione with high affinity yeastgenome.org | Catalyzes conjugation of glutathione to substrates ebi.ac.uk |
| Enzymatic Activity | No significant GST activity with typical substrates; shows some glutathione peroxidase activity nuim.ieyeastgenome.orgtandfonline.com | Detoxification via glutathione conjugation ebi.ac.uk |
In its native, soluble form, the this compound exists as a homodimer. nih.govnih.govyeastgenome.org This dimerization is mediated exclusively by the C-terminal domains. yeastgenome.org The interface between the two monomers is crucial for the stability and function of the native protein. The globular C-domains associate to form a stable dimer, leaving the flexible N-terminal prion domains exposed. yeastgenome.org This dimeric arrangement is the fundamental unit that participates in the early stages of prion aggregation, where dimers associate to form larger oligomers. nih.govacs.org Even within the final amyloid fibril, evidence suggests that the C-terminal domains retain their native-like dimeric structure, arranged on the exterior of a core formed by the aggregated N-terminal domains. yeastgenome.org
Functional Preservation in Aggregated States
A remarkable characteristic of the this compound is the retention of its C-terminal domain's native-like structure and enzymatic function even when the full-length protein assembles into amyloid fibrils, the hallmark of the [URE3] prion state. nih.govnih.govnuim.ieyeastgenome.org While the protein's primary function in nitrogen catabolite repression is lost upon aggregation, this inactivation is not due to a catastrophic misfolding of the entire protein. researchgate.netnih.gov Instead, research indicates that the globular C-terminal domain remains structurally intact and functionally capable, with its inactivation in vivo resulting from steric hindrance. yeastgenome.orgnih.gov
The prevailing model of URE2 fibril architecture posits a core composed of the N-terminal prion domains adopting a cross-β-sheet structure, from which the globular C-terminal domains protrude. nih.govnih.gov This arrangement preserves the native conformation of the C-terminal domains, allowing them to retain their enzymatic capabilities. yeastgenome.orgresearchgate.net However, their assembly into the larger fibril structure physically masks the binding sites required for interaction with the transcription factor Gln3p, thereby preventing the execution of URE2's nitrogen regulatory function. yeastgenome.orgnih.gov
Seminal research has demonstrated this functional preservation by creating fusion proteins where the URE2 prion domain was attached to other enzymes with small substrates, such as barnase, carbonic anhydrase, and glutathione S-transferase (GST). nih.gov These fusion proteins readily formed amyloid filaments, yet the appended enzymes largely retained their catalytic activity. nih.gov This finding strongly supports the hypothesis that the domain attached to the aggregating prion domain is not forced to misfold and can remain functional. The observed mild reduction in activity for some enzymes in the aggregated state was attributed to limitations in substrate diffusion to the active sites within the dense fibril structure, rather than a loss of the native fold. nih.gov For instance, Ure2¹⁻⁶⁵-GST fusion protein in its filamentous state exhibited only a 20% decrease in activity compared to its soluble form. nih.gov Similarly, studies have confirmed that Ure2p exhibits glutathione peroxidase activity in both its native and fibrillar states. nuim.ieyeastgenome.orgebi.ac.uk
The data below summarizes research findings on the enzymatic activity of URE2 fusion proteins in different aggregation states, illustrating the principle of functional preservation.
Table 1. Enzymatic Activity of URE2 Prion Domain Fusion Proteins| Fusion Protein Construct | Aggregation State | Relative Specific Activity (%) | Proposed Reason for Activity Change |
|---|---|---|---|
| Ure2¹⁻⁶⁵-Barnase | Soluble | 100 | N/A |
| Ure2¹⁻⁶⁵-Barnase | Filamentous | ~10 | Substrate diffusion limitation |
| Ure2¹⁻⁶⁵-Carbonic Anhydrase | Soluble | 100 | N/A |
| Ure2¹⁻⁶⁵-Carbonic Anhydrase | Filamentous | ~10 | Substrate diffusion limitation |
| Ure2¹⁻⁶⁵-Glutathione S-transferase (GST) | Soluble | 100 | N/A |
| Ure2¹⁻⁶⁵-Glutathione S-transferase (GST) | Filamentous | ~80 | Minimal steric hindrance due to small substrate |
| Ure2¹⁻⁶⁵-Glutathione S-transferase (GST) | Amorphous Aggregates | <2.5 | Non-native aggregation and misfolding |
Native Ure2 Protein Physiological Functions and Regulatory Mechanisms
Regulation of Nitrogen Catabolite Repression (NCR)
URE2 is a central negative regulator of Nitrogen Catabolite Repression (NCR), a global gene expression control system in yeast. yeastgenome.orgasm.org This mechanism ensures that when preferred nitrogen sources like glutamine or ammonia (B1221849) are available, the expression of genes required for the utilization of poorer nitrogen sources, such as proline or urea, is repressed. yeastgenome.orgmit.edu
The regulatory function of URE2 in NCR is primarily mediated through its direct physical interaction with two GATA family transcription factors, Gln3p and Gat1p. yeastgenome.orgnih.gov These factors are responsible for activating the transcription of NCR-sensitive genes by binding to GATA sequences in their promoter regions. yeastgenome.orgnih.gov URE2 acts as a transcriptional corepressor by binding to the phosphorylated forms of Gln3p and Gat1p. yeastgenome.orguniprot.org This interaction is facilitated by the TOR (Target of Rapamycin) signaling pathway, which phosphorylates Gln3p in the presence of rich nitrogen sources. yeastgenome.org
The interaction between URE2 and the GATA factors is a key control point. The C-terminal domain of URE2 is essential for this interaction and for its nitrogen regulation function. pnas.org Two-hybrid assays have confirmed that the C-terminal domain of Ure2p (residues 81–354) is responsible for binding to both Gln3p and Gat1p. nih.gov Conversely, specific regions within Gln3p are required for it to complex with Ure2p. nih.gov
| Protein | Family/Class | Function in NCR | Interaction with URE2 |
|---|---|---|---|
| URE2 (Ure2p) | Glutathione (B108866) S-transferase-like | Negative regulator; sequesters Gln3p and Gat1p in the cytoplasm. | Directly binds to the phosphorylated forms of Gln3p and Gat1p. |
| Gln3p | GATA transcription factor | Transcriptional activator of NCR-sensitive genes. | Binds to the C-terminal domain of URE2 when phosphorylated. |
| Gat1p | GATA transcription factor | Transcriptional activator of NCR-sensitive genes. | Binds to the C-terminal domain of URE2. |
Under nitrogen-replete conditions, the formation of the URE2-Gln3p and URE2-Gat1p complexes leads to the retention of these transcription factors in the cytoplasm. yeastgenome.orgnih.govnih.gov This sequestration effectively prevents them from entering the nucleus and activating gene expression. yeastgenome.orguniprot.org URE2 itself is a cytoplasmic protein, and by binding to Gln3p and Gat1p, it masks their nuclear localization signals, thereby ensuring their nuclear exclusion. yeastgenome.orgasm.org Overexpression of URE2 enhances this effect, leading to the nuclear exclusion of Gln3p and Gat1p even when cells are grown on a poor nitrogen source like proline. nih.gov
The regulatory activity of URE2 is exquisitely sensitive to the quality of the available nitrogen source. yeastgenome.orgresearchgate.net
Rich Nitrogen Sources (e.g., Glutamine, Ammonia): In the presence of these preferred sources, the TOR pathway is active, leading to the hyperphosphorylation of Gln3p. yeastgenome.org This phosphorylation promotes the formation of a stable complex between URE2 and Gln3p, sequestering Gln3p in the cytoplasm and thus repressing NCR-sensitive genes. yeastgenome.orgyeastgenome.org
Poor Nitrogen Sources (e.g., Proline, Urea): When yeast cells are grown on poor nitrogen sources, or under nitrogen starvation, Gln3p is dephosphorylated. yeastgenome.orgyeastgenome.org This dephosphorylation is mediated by the Sit4p phosphatase. yeastgenome.org The dephosphorylated Gln3p has a lower affinity for URE2 and dissociates from the complex. yeastgenome.orgyeastgenome.org Once released, Gln3p, along with Gat1p, can translocate to the nucleus and activate the transcription of genes required for the utilization of these alternative nitrogen sources. yeastgenome.org The presence of the TOR inhibitor rapamycin (B549165) mimics nitrogen starvation by inhibiting TOR kinases, leading to Gln3p dephosphorylation and nuclear localization. nih.govpnas.org
Oxidative Stress Response and Glutathione-Dependent Peroxidase Activity
Beyond its role in nitrogen metabolism, URE2 is a crucial component of the cellular defense against oxidative stress. yeastgenome.orgpsu.edu This function is attributed to its enzymatic activities, particularly its ability to act as a glutathione-dependent peroxidase. psu.edunih.govfrontiersin.org The C-terminal domain of URE2, which shares structural homology with glutathione S-transferases (GSTs), is responsible for this catalytic activity. pnas.orgpsu.edu URE2 has been shown to protect yeast cells from the toxic effects of various oxidants, including hydrogen peroxide. psu.edufrontiersin.org
The glutathione-dependent peroxidase activity of URE2 involves the reduction of peroxides using glutathione (GSH) as a cofactor. psu.edunih.gov URE2 can catalyze the reduction of various hydroperoxides, including cumene (B47948) hydroperoxide, hydrogen peroxide, and tert-butyl hydroperoxide. nih.govfrontiersin.org
Kinetic studies have revealed that the peroxidase activity of URE2 follows a sequential mechanism, rather than a ping-pong mechanism. nih.gov This finding is consistent with its classification as a glutathione transferase. nih.gov The reaction shows optimal activity at a pH of 8 and a temperature of 40°C. nih.gov Interestingly, the enzymatic activity is retained even when URE2 forms amyloid-like fibrils, which are associated with its prion form, [URE3]. nih.gov
| Substrate | Apparent Km (mM) | Apparent Vmax (U/mg) | Reference |
|---|---|---|---|
| Cumene hydroperoxide | 0.24 ± 0.03 | 1.2 ± 0.1 | nih.gov |
| Hydrogen peroxide | 0.8 ± 0.1 | 0.9 ± 0.1 | nih.gov |
| tert-Butyl hydroperoxide | 2.1 ± 0.3 | 0.6 ± 0.1 | nih.gov |
| Glutathione (with Cumene hydroperoxide) | 0.5 ± 0.1 | - | nih.gov |
Other Enzymatic and Regulatory Activities (e.g., Glutaredoxin activity)
In addition to its well-characterized peroxidase activity, URE2 exhibits other enzymatic functions. Notably, it possesses glutaredoxin activity, functioning as a thiol-disulfide oxidoreductase. nih.govnih.gov This activity is atypical as URE2 lacks the canonical CXXC/S active site motif found in most glutaredoxins. nih.gov The glutaredoxin activity of URE2 shows positive cooperativity for its substrate glutathione. nih.govnih.gov This function likely contributes to its protective role against heavy metal ion toxicity and oxidative stress by participating in processes like the reduction of protein disulfide bonds and dehydroascorbic acid. uniprot.orgnih.govnih.gov The apparent kcat for the glutaredoxin activity of the Ure2 C-terminal domain (Ure2-CTD) towards the substrate HEDS is 1.2 s⁻¹, which is comparable to that of canonical yeast glutaredoxin yGRX1. nih.gov
Ure2 Protein Prion State: Ure3 Biology and Mechanism
Genetic Definition and Characteristics of the [URE3] Prion
The classification of [URE3] as a prion was based on several key genetic properties that distinguish it from nucleic acid-based genetic elements. nih.govcaister.comresearchgate.net
Non-Mendelian Inheritance and Reversible Curability
[URE3] exhibits non-Mendelian inheritance, meaning it does not segregate in a predictable manner during meiosis like chromosomal genes. caister.comacademie-sciences.fr Instead, it is transmitted cytoplasmically. caister.comacademie-sciences.fr A hallmark genetic property supporting the prion nature of [URE3] is its reversible curability. nih.govcaister.comresearchgate.net Growth of yeast cells containing [URE3] on media supplemented with agents like 5 mM guanidine (B92328) HCl can efficiently eliminate the prion state, resulting in "cured" strains. nih.govcaister.compnas.org Crucially, these cured strains retain the ability to spontaneously reacquire the [URE3] prion at a low frequency, demonstrating the reversible nature of the state and the continued presence of the underlying genetic information (the URE2 gene) in a non-prion form. nih.govcaister.comresearchgate.netpnas.org
De Novo Formation and Induction by Overproduction of URE2 Protein
The [URE3] prion can arise de novo in a strain that previously lacked the element. researchgate.netpnas.orgnih.govpnas.org This spontaneous generation is a key characteristic of prions. Furthermore, overproduction of the this compound significantly increases the frequency with which the [URE3] prion appears in a normal strain. nih.govresearchgate.netpnas.orgnih.govpnas.orgembopress.orgpsu.edu This induction by overproduction of the protein determinant is a strong indicator of a prion mechanism, where an increased concentration of the protein favors the conformational conversion to the self-propagating prion form. nih.govresearchgate.netpnas.org Experiments involving frameshift mutations in the URE2 gene have shown that it is the overproduction of the this compound itself, rather than the URE2 RNA, that is responsible for inducing the appearance of [URE3]. pnas.orgnih.gov
Conformational Conversion and Amyloid Fibril Formation
The transition of Ure2p to its prion state involves a conformational conversion process that leads to the formation of amyloid fibrils. nih.govresearchgate.netacademie-sciences.fracs.org
Mechanisms of Primary Nucleation and Elongation
Amyloid fibril formation by Ure2p is understood to occur through a nucleation-elongation mechanism. Primary nucleation is a crucial initial step where native, soluble this compound molecules associate to form a stable nucleus for aggregation. acs.orgnih.gov Following nucleation, the process enters an elongation phase where soluble Ure2p molecules are recruited to the ends of existing fibrils and undergo conformational conversion, adding to the growing amyloid structure. acs.org The rate of amyloid formation is influenced by the balance between intramolecular and intermolecular interactions. plos.org
Oligomeric Intermediates and Their Structural Dynamics
During the aggregation process of Ure2p, various oligomeric intermediates are formed prior to the development of mature amyloid fibrils. acs.orgnih.gov Studies utilizing techniques such as single molecule fluorescence have revealed the existence of at least two types of oligomers: relatively disordered oligomers and more compact, beta-sheet rich oligomers. acs.orgnih.gov The concentration of disordered oligomers peaks earlier than that of the beta-sheet rich species, suggesting a conformational conversion step occurs between these intermediate forms. acs.orgnih.gov These oligomeric species are often transient and heterogeneous, making their detailed characterization challenging. nih.gov
Factors Influencing Aggregation Kinetics
The formation of amyloid fibrils by this compound is a complex process influenced by several factors, including the protein's amino acid sequence, the flexibility of its prion domain, and its concentration. Understanding these factors is crucial for elucidating the mechanism of prion formation and propagation.
Sequence Determinants and Mutational Effects on Prionogenicity
The prion-inducing ability of this compound is primarily associated with its N-terminal domain, which is rich in asparagine (Asn) and glutamine (Gln) residues plos.orgoup.com. This Q/N-rich composition is a common feature among yeast prion domains plos.org. Studies involving shuffling the amino acid sequence of the URE2 prion domain have indicated that the ability to form prions is largely dependent on the amino acid composition rather than the specific primary sequence plos.orgpnas.org.
Specific regions within the URE2 prion domain have been identified as important for amyloid fibril formation. For instance, residues 10–40 are conserved among different Saccharomyces species and play a role in assembly plos.org. Deletion of residues 15–42 has been shown to decrease fibril formation in vitro plos.orgoup.com. Additionally, residues 18–21 have been proposed as an amyloid stretch that initiates URE2 fibril formation plos.org.
Mutations affecting the prion properties of URE2 are not confined to the N-terminal prion domain; deletions in the C-terminal region can also influence the protein's prion-inducing propensity oup.compsu.edu. For example, deletion of residues 151–158 in the C-domain increases the in vivo prion-inducing propensity of URE2 oup.compsu.edu. Conversely, deletion of residues 221–227 decreases prion induction psu.edu. Interestingly, while deletion of the prion domain (1–65) alone eliminates prion-inducing ability, this deletion combined with deletions in the 151–158 and 348–354 regions can restore prion formation psu.edu.
The length of the prion-inducing fragment also plays a role, as demonstrated by studies with scrambled versions of the URE2 prion domain pnas.org.
Role of Flexibility in Prion Domain Amyloid Formation
The N-terminal prion domain of URE2 is largely unstructured and flexible in its native state plos.orgpsu.eduportlandpress.com. This intrinsic disorder appears to be a common characteristic of prion proteins and may be essential for prion formation psu.edu. Studies using solid-support electron paramagnetic resonance (EPR) have indicated that the URE2 prion domain adopts a completely disordered structure under native conditions plos.org. This suggests that amyloid formation is primarily driven by intermolecular interactions plos.org.
The flexibility of the prion domain is important for amyloid fibril formation portlandpress.comnih.gov. Swapping the positions of the N- and C-terminal regions of URE2 can affect fibril formation kinetics, with variants showing altered lag times compared to wild-type URE2 portlandpress.comnih.gov. This suggests that the relative position of the prion domain influences the protein's ability to form fibrils, mainly due to effects on its flexibility portlandpress.com.
Effect of this compound Concentration on Aggregation Dynamics
The concentration of this compound has a significant impact on its aggregation dynamics and the ability to induce and propagate the [URE3] prion nih.gov. Higher cellular concentrations of this compound lead to faster aggregation dynamics in vivo nih.gov. This increased speed of polymerization of fibers is observed with elevated levels of this compound nih.gov.
In vitro studies have also shown a relationship between increasing protein concentration and decreasing lag time in URE2 fibril formation psu.edu. This linear relationship may be influenced by the protein's oligomeric nature or specific reaction conditions psu.edu. The aggregation dynamics of URE2 and [URE3] propagation are dependent on both the expression level and the sequence of the prion-forming domain nih.gov.
Mathematical modeling approaches have been used to decipher the molecular mechanisms of amyloidogenesis, revealing that intermediate aggregates formed after primary nucleation steps play a vital role in dictating the nature of amyloid forming kinetics biorxiv.orgbiorxiv.org. These models can qualitatively predict the dynamics of aggregation for mutated proteins and interpret the effect of external perturbations, such as the presence of molecular chaperones, which can inhibit aggregation by targeting various steps biorxiv.orgbiorxiv.org.
Functional Consequences of Prion Conversion
The conversion of this compound to its prion state, [URE3], results in significant changes in its cellular function, primarily the loss of its regulatory activity while largely retaining its enzymatic capabilities.
Loss of Nitrogen Catabolite Repression Activity
The primary normal function of this compound is to act as a regulator of nitrogen metabolism plos.orgpsu.eduresearchgate.net. In the presence of a good nitrogen source, URE2 interacts with the transcription factor Gln3, preventing the expression of genes required for utilizing poor nitrogen sources psu.eduportlandpress.comresearchgate.net. This mechanism is known as nitrogen catabolite repression psu.eduresearchgate.net.
Upon conversion to the [URE3] prion state, this compound becomes aggregated and sequestered in amyloid filaments plos.orgmdpi.com. This aggregation leads to the inactivation of its normal regulatory function portlandpress.comresearchgate.netnih.govportlandpress.com. The loss of nitrogen catabolite repression activity in the prion state allows cells to utilize poor nitrogen sources even when a good source is available plos.orgpnas.orgmdpi.com. This functional deficiency is a hallmark of the [URE3] prion molbiolcell.orgoup.com. The loss of regulatory function is likely due to steric hindrance preventing the interaction with Gln3, rather than a complete loss of the C-terminal domain's native structure oup.compnas.org.
Interestingly, while the C-terminal domain is necessary and sufficient for the regulatory function, the presence of the N-terminal prion domain enhances this function in vivo psu.eduportlandpress.com. Deletion of the prion domain compromises the nitrogen regulation activity of URE2 oup.com.
Retention of Enzymatic Activity in Prion State
Despite undergoing a significant conformational change and aggregation, this compound in the prion state appears to retain its enzymatic activity psu.edunih.gov. The C-terminal domain of URE2 shows structural similarity to glutathione (B108866) transferases (GSTs) psu.eduportlandpress.comresearchgate.net. While URE2 does not exhibit significant GST activity with typical substrates, it possesses glutathione-dependent peroxidase (GPx) and glutaredoxin (GRX) activities in vitro psu.eduportlandpress.com.
Studies have shown that this enzymatic activity is maintained even after the protein converts into its fibrillar form portlandpress.com. This retention of enzymatic function in the aggregated state is a notable feature of the URE2 prion psu.edu. The C-terminal domain retains its native structure within the amyloid fibrils, consistent with the observed enzymatic activity plos.orgportlandpress.comresearchgate.net. This suggests that the loss of regulatory function is not due to a complete unfolding or denaturation of the functional domain but rather a consequence of its sequestration within the aggregate, potentially sterically hindering interactions with larger proteins like transcription factors while still allowing access to small substrates for enzymatic reactions oup.compnas.org.
Mechanisms of Inactivation: Steric Blocking vs. Conformational Change
The conversion of the Saccharomyces cerevisiae this compound (Ure2p) to its prion state, [URE3], results in the loss of its normal function as a regulator of nitrogen catabolism. This functional inactivation is a key characteristic of the [URE3] prion phenotype. Two primary mechanisms have been proposed to explain this inactivation upon prion conversion: a structural or conformational change in the C-terminal functional domain of Ure2p, or steric blocking of its interaction with its binding partner, the transcription factor Gln3p, due to aggregation. pnas.orgnih.govpnas.org
Early studies recognized that Ure2p is aggregated in [URE3] cells, with this aggregation being directed by the N-terminal prion domain (PrD). pnas.orgpnas.org In vitro studies further demonstrated that Ure2p can form amyloid filaments, a process also dependent on the PrD. pnas.orgpnas.org The properties of Ure2p amyloid formed in vitro closely resemble those of Ure2p found in [URE3] cells and extracts. pnas.orgpnas.org The question then arose as to how this aggregation leads to the loss of Ure2p's regulatory function.
One hypothesis suggested that incorporation of the C-terminal functional domain into the amyloid filaments could induce a conformational alteration, leading to a loss of its ability to interact with Gln3p. pnas.orgpnas.org This would imply a significant structural change in the functional domain upon prion conversion.
An alternative hypothesis proposed a steric blocking mechanism. In this model, the aggregation of Ure2p into amyloid filaments physically obstructs the binding site on the C-terminal domain that interacts with Gln3p, without necessarily causing a major conformational change in the functional domain itself. pnas.orgpnas.org This "backbone" hypothesis suggests that the amyloid filament is primarily composed of the stacked β-sheet-rich prion domains, with the C-terminal functional domains exposed on the surface but spatially hindered from interacting with large binding partners like Gln3p. pnas.orgpnas.org
To experimentally distinguish between these two mechanisms, researchers fused the Ure2 prion domain to several proteins with enzymatic activities and small substrates: barnase, carbonic anhydrase, glutathione S-transferase (GST), and green fluorescent protein (GFP). pnas.orgnih.govpnas.org The rationale was that if inactivation were due to a global conformational change in the C-terminal domain, the activity of the appended enzymes would be significantly reduced upon filament formation. However, if inactivation were primarily due to steric blocking of interaction with a large protein partner like Gln3p, the activity of enzymes with small substrates should be largely retained in the filamentous state, as small substrates would still be able to access the active sites. pnas.orgnih.govpnas.org
These fusion proteins were shown to form amyloid filaments in vitro. pnas.orgnih.govpnas.org Circular dichroism (CD) data indicated that while the soluble fusion proteins' prion domains had no regular secondary structure, they became predominantly β-sheet in filaments, consistent with amyloid formation. pnas.orgnih.gov Crucially, the enzymatic activity of the appended proteins in the filamentous state was found to be only mildly reduced, and this reduction could largely be accounted for by substrate diffusion effects within the aggregate. pnas.orgnih.govpnas.org This indicated that the appended functional domains retained their native structures and activity within the filaments. pnas.orgnih.govpnas.org
These observations strongly supported the steric blocking mechanism. pnas.orgnih.govpnas.orgpnas.org The amyloid content of the filaments appeared to be confined primarily to the prion domain-containing backbones, leaving the appended functional domains structurally intact but spatially hindered from interacting with larger molecules. pnas.orgnih.govpnas.org The interaction between Ure2p and Gln3p involves a substantial fraction of the Ure2p C-terminal domain's surface, making it susceptible to steric impedance upon aggregation. pnas.org
While the prion conversion involves major conformational changes in the N-terminal prion domain as it transitions to a β-sheet rich amyloid structure, the evidence suggests that the C-terminal functional domain largely retains its native fold and enzymatic activity. pnas.orgpnas.orgnih.govpsu.eduportlandpress.com Therefore, the loss of Ure2p's regulatory function in the [URE3] prion state is primarily attributed to the physical obstruction of the Gln3p binding site by the aggregated structure, rather than a widespread conformational unfolding or change in the functional domain itself. pnas.orgpnas.orgpsu.edu
It is important to note that while the primary mechanism of inactivation appears to be steric blocking, the process of amyloid formation itself involves significant conformational changes within the prion domain. pnas.orgpnas.orgnih.govportlandpress.com The flexibility of the Ure2 prion domain is considered important for amyloid fibril formation. portlandpress.com Furthermore, the C-terminal domain, although largely retaining its fold, may still experience some structural effects from being part of the aggregate. However, the experimental evidence from the fusion protein studies points towards steric hindrance as the dominant factor in the loss of Gln3p binding and thus the regulatory function. pnas.orgnih.govpnas.org
| Proposed Inactivation Mechanism | Description | Evidence from Fusion Protein Studies | Primary Domain Affected (in terms of major structural change) |
| Conformational Change | Structural alteration of the C-terminal functional domain upon aggregation. | Expected significant loss of appended enzyme activity (small substrates). Observed: Minimal loss, attributable to diffusion. | C-terminal functional domain |
| Steric Blocking | Physical obstruction of binding sites on the C-terminal domain by the aggregate structure. | Expected retention of appended enzyme activity (small substrates). Observed: Activity largely retained, consistent with this model. | N-terminal prion domain (forms the aggregate backbone) |
This table summarizes the two proposed mechanisms and how experimental findings using Ure2p-enzyme fusion proteins helped differentiate between them.
Molecular Chaperone Systems in Ure2 Protein Homeostasis and Prion Propagation
Chaperone Families Involved (e.g., Hsp100, Hsp70, Hsp40, Hsp90)
Multiple families of heat shock proteins (HSPs) are implicated in the lifecycle of the URE2 protein and its prion counterpart, [URE3]. These include Hsp104, a member of the Hsp100 family, the Hsp70 family (including Ssa1 and Ssa2), the Hsp40 family (co-chaperones like Ydj1 and Sis1), and the Hsp90 family. nih.govmdpi.com Each of these chaperone families contributes to the complex processes of this compound folding, aggregation, and prion propagation. The machinery of these chaperones often works in a coordinated fashion, with Hsp40, Hsp70, and Hsp100 cooperating to resolubilize and refold aggregated proteins. nih.gov
The Hsp70 chaperone system, in particular, plays a significant role in the propagation of yeast prions. psu.edu This system, along with its Hsp40 co-chaperones, assists Hsp104 in the disassembly of protein aggregates. mdpi.com The Hsp90 chaperone machinery, while its role is less understood compared to Hsp70, also influences the maintenance of yeast prions like [URE3]. plos.org
Regulation of this compound Aggregation by Chaperones
Molecular chaperones regulate the aggregation of the this compound through a variety of mechanisms, including inhibiting the initial formation of aggregates, disassembling existing fibrils, and interacting with specific sites on the this compound.
Certain chaperones can prevent the aggregation of the this compound. For instance, members of the Hsp40 and Hsp70 families are known to inhibit protein aggregation by binding to exposed hydrophobic surfaces of partially unfolded proteins. nih.gov Specifically, the Hsp70 chaperone Ssa1 has been shown to inhibit the formation of Ure2p amyloid fibrils. researchgate.netroyalsocietypublishing.org This inhibition is thought to occur through the binding of the chaperone to fibril ends, thereby blocking their elongation. researchgate.net The presence of the Hsp40 co-chaperone Ydj1p can have an additive effect on the inhibition of Ure2p fibril formation by Ssa1p. royalsocietypublishing.org
Conversely, some chaperones are essential for the fragmentation of amyloid fibrils, a process critical for the propagation of prions. Hsp104 is a key player in this process, acting as a disaggregase that breaks down large Ure2 fibrils into smaller, transmissible seeds or "propagons". frontiersin.org This fragmentation is crucial for the stable inheritance of the [URE3] prion by daughter cells. The activity of Hsp104 is dependent on the cooperation of the Hsp70/Hsp40 system. nih.govredalyc.org While high levels of Hsp104 can fragment Ure2 prions into smaller fibrils that can still seed new growth, this is a complex process influenced by the balance with other chaperones. frontiersin.org
The interaction between chaperones and the this compound is often mediated by specific domains. Studies have identified that the inhibitory effects of both Ssa1p and Ydj1p on Ure2p fibril formation in vitro are dependent on the interaction of the chaperone with the C-terminal globular domain of Ure2p. royalsocietypublishing.org Mutations outside of the N-terminal amyloid-forming region of Ure2 can disrupt its ability to propagate as [URE3], suggesting these regions may be interaction sites for chaperones and other protein quality control factors. nih.gov For example, the absence of residues 151-158 in Ure2 was found to disrupt the inhibitory effect of the Hsp40 chaperone Ydj1 on fibril formation. acs.org Furthermore, the Hsp90 co-chaperone Cpr7 has been shown to physically interact with Ure2 and enhance its fibrillation. plos.org
Role of Chaperones in [URE3] Prion Maintenance and Curing
The balance of chaperone activity is critical for both the stable maintenance and the elimination, or "curing," of the [URE3] prion.
Overexpression of certain chaperones can lead to the curing of the [URE3] prion. For example, increased expression of the Hsp40 co-chaperone Ydj1 or the Hsp70 chaperone Ssa1 can cure yeast cells of [URE3]. nih.govmdpi.comredalyc.org This curing effect by Ydj1p is mediated through its interaction with Hsp70. nih.gov The overexpression of the J-domain of Ydj1 alone is sufficient to cure [URE3]. mdpi.com Similarly, nucleotide exchange factors for Hsp70s, such as Sse1 and Snl1, are also involved in the regulation of [URE3]. redalyc.orgoup.com Overexpression of a specific domain of Snl1 can cure [URE3]. oup.com
Conversely, the normal function of these chaperones is also required for the propagation of the prion. nih.gov For instance, the Hsp90 co-chaperone Cpr7 is essential for the stable mitotic maintenance of a specific [URE3] variant. plos.org Deletion of Cpr7 affects [URE3] stability, highlighting a specific role for this Hsp90 co-chaperone. plos.org The propagation of [URE3] is also dependent on the Hsp104-driven disaggregation machinery, which requires the assistance of Hsp70 and its co-chaperones. nih.gov
Table 1: Interactive Summary of Chaperone Involvement in URE2/[URE3] Homeostasis
| Chaperone Family | Specific Chaperone | Role in URE2 Aggregation | Role in [URE3] Prion Propagation |
|---|---|---|---|
| Hsp100 | Hsp104 | Fibril fragmentation | Essential for propagation; overexpression can have complex effects |
| Hsp90 | Hsp90 | Indirectly influences propagation | Required for stability of some variants |
| Cpr7 (co-chaperone) | Enhances fibrillation | Essential for maintenance of specific variants | |
| Hsp70 | Ssa1 | Inhibits fibril formation | Overexpression cures [URE3]; required for Hsp104 function |
| Ssa2 | Less effective at curing [URE3] than Ssa1 | Involved in propagation | |
| Hsp40 | Ydj1 | Inhibits fibril formation | Overexpression cures [URE3] |
| Sis1 | Modulates Hsp104 effects | Required for propagation | |
| Hsp70 NEF | Sse1 | Required for propagation | |
| Snl1 | Overexpression of BAG domain cures [URE3] |
Genetic and Cellular Regulatory Aspects of Ure2 Protein Expression and Prion Maintenance
Transcriptional and Translational Control of URE2 Gene Expression
The regulation of URE2 protein levels is critical for normal cellular function and for influencing the likelihood of prion formation and propagation. While URE2 is typically constitutively produced, its expression is fine-tuned through unique translational mechanisms. yeastgenome.org
Internal Ribosome Entry Site (IRES)-Mediated Translation
The mRNA encoding the this compound contains an Internal Ribosome Entry Site (IRES), a feature that allows for an alternative, cap-independent mechanism of translation initiation. nih.govembopress.org This IRES element is a 104-nucleotide RNA sequence located within the coding region of the URE2 mRNA, which can form a stable stem-loop structure. nih.govwikipedia.org
Internal initiation at this site leads to the synthesis of a shorter, N-terminally truncated form of the this compound (Ure2p). nih.govembopress.org This truncated protein starts from an internal AUG codon at position 94, resulting in a protein of about 30 kDa, as opposed to the full-length 42 kDa protein initiated from the first AUG. iresite.org The resulting protein, Ure2p(94-354), lacks the N-terminal prion-forming domain but retains the C-terminal domain responsible for nitrogen catabolite repression. nih.govembopress.org
The activity of the URE2 IRES is not constant and is influenced by cellular conditions and specific regulatory factors. For instance, IRES-mediated translation is enhanced when standard cap-dependent translation is compromised. nih.govnih.gov A key negative regulator of the URE2 IRES is the eukaryotic initiation factor 2A (eIF2A). iresite.orgplos.orgresearchgate.net eIF2A specifically suppresses translation from the URE2 IRES without affecting cap-dependent translation. plos.org Consequently, the cellular ratio of the full-length Ure2p to the truncated form can be modulated by the levels and activity of factors like eIF2A, suggesting a sophisticated mechanism for controlling the availability of prion-competent Ure2p. nih.govresearchgate.net
Impact of N-terminally Truncated this compound Forms
The production of N-terminally truncated forms of Ure2p, whether through IRES-mediated translation or engineered expression, has a significant impact on the propagation of the [URE3] prion. Because the truncated protein lacks the N-terminal prion-forming domain (residues 1-89), it is incapable of forming amyloid aggregates or propagating the prion state itself. nih.govmolbiolcell.org
Crucially, the expression of this truncated Ure2p can "cure" yeast cells of the [URE3] phenotype. nih.gov The proposed mechanism for this curing effect is that the truncated, active C-terminal domain interferes with the aggregation process of the full-length protein, possibly by disrupting the Ure2p aggregates. nih.gov This suggests that the balance between the full-length and the IRES-initiated truncated Ure2p forms is a critical determinant in the maintenance of the [URE3] prion. nih.goviresite.org While the prion domain is not essential for the protein's primary role in nitrogen regulation, its absence in the truncated form creates a dominant-negative effect on prion propagation. oup.comtandfonline.com
In Vivo Genetic Interactions Affecting [URE3] Propagation
The stable propagation of the [URE3] prion from one generation to the next is not a spontaneous process but relies on a complex interplay with a host of cellular factors, particularly molecular chaperones and protein quality control systems. Genetic screens have identified numerous genes whose deletion or overexpression affects [URE3] maintenance.
A central player in the propagation of most yeast prions, including [URE3], is the chaperone protein Hsp104. oup.comnih.gov Deletion of the HSP104 gene prevents [URE3] propagation. nih.gov Hsp104 is thought to function by breaking larger prion aggregates into smaller, transmissible seeds, which can then be passed on to daughter cells during division. nih.gov
Other chaperones also play crucial roles. Overexpression of the Hsp40 co-chaperone Ydj1p or the Hsp70 family member Ssa1p can cure cells of [URE3]. yeastgenome.orgnih.gov Similarly, the Hsp70 nucleotide exchange factors Sse1p and Fes1p are essential for [URE3] propagation, as deleting either of their corresponding genes blocks prion maintenance. nih.govoup.com
The cell's protein quality control machinery also actively works to eliminate [URE3]. The proteins Btn2p and its paralog Cur1p are anti-prion factors that cure [URE3]. nih.govnih.govoup.com Btn2p is thought to act by collecting dispersed prion aggregates into a single large deposit, which prevents its efficient distribution to daughter cells. nih.gov The proteasome is also implicated in controlling [URE3] stability, as mutations that impair proteasome function lead to the loss of the prion. nih.govoup.com This effect appears to be indirect; impaired proteasomes lead to elevated levels of Btn2p and Cur1p, which then antagonize the prion. nih.govoup.com
Additionally, other proteins have been identified that influence prion dynamics. The Mks1 protein, a negative regulator of Ure2p, is required for the de novo generation of [URE3] but not for its subsequent propagation. pnas.org This highlights a distinction between the factors needed for prion initiation versus those required for its maintenance.
| Gene/Protein | Function | Effect on [URE3] Propagation | Reference |
|---|---|---|---|
| Hsp104 | Molecular Chaperone (Disaggregase) | Required for propagation; deletion cures [URE3]. | nih.gov |
| Ydj1p (Hsp40) | Molecular Chaperone | Overexpression cures [URE3]. | nih.gov |
| Ssa1p (Hsp70) | Molecular Chaperone | Overexpression can impair [URE3] propagation. | yeastgenome.orgnih.gov |
| Sse1p (Hsp110) | Hsp70 Nucleotide Exchange Factor | Required for propagation; deletion or overexpression cures [URE3]. | nih.govoup.com |
| Fes1p | Hsp70 Nucleotide Exchange Factor | Required for propagation; deletion cures [URE3]. | nih.gov |
| Btn2p | Anti-prion factor; sequesters aggregates | Cures [URE3] by collecting aggregates. | nih.govnih.gov |
| Cur1p | Anti-prion factor | Cures [URE3] by an unknown mechanism. | nih.govoup.com |
| Proteasome Components (e.g., Pre9) | Protein Degradation Machinery | Mutations impairing function lead to [URE3] loss, likely by increasing Btn2/Cur1 levels. | nih.gov |
| Mks1p | Regulator of Ure2p function | Required for de novo generation of [URE3], but not for propagation. | pnas.org |
Evolutionary Perspectives on this compound Prion Domain Conservation and Diversification
Analysis of the URE2 gene across different yeast species reveals a striking evolutionary dichotomy between its two principal domains. molbiolcell.orgnih.gov The C-terminal domain (residues ~90-354), which is responsible for the protein's function in nitrogen catabolite repression and exhibits structural similarity to glutathione (B108866) S-transferases, is highly conserved across various yeast genera. yeastgenome.orgmolbiolcell.orgnih.gov This conservation underscores its essential physiological role.
In stark contrast, the N-terminal prion-forming domain (PrD) is characterized by rapid evolution and significant sequence diversification, even among closely related Saccharomyces species. yeastgenome.orgoup.com This domain is typically rich in asparagine (N) and glutamine (Q) residues, and it is this amino acid composition, rather than the specific primary sequence, that is the primary determinant of its prion-forming ability. yeastgenome.orgmdpi.com
Advanced Methodological Approaches in Ure2 Protein Research
Structural and Biophysical Characterization Techniques
Structural and biophysical methods are essential for dissecting the molecular details of Ure2p and its conversion to the amyloid state. They allow researchers to probe the conformation, dynamics, and interactions of the protein at various levels of resolution.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with site-directed spin labeling, is a powerful tool for studying the structure and dynamics of proteins, including those that are challenging to analyze by other methods due to their disordered nature or aggregation propensity. For Ure2p, solid-support EPR has been employed to study the structure of its prion domain. nih.govplos.org By attaching spin labels at specific positions, EPR spectra can provide information about the mobility and environment of different residues. nih.govacs.org
Studies using solid-support EPR on the Ure2p prion domain (residues 1–89), sometimes fused to the M domain of Sup35 (Ure2p₁₋₈₉-M), have indicated that the prion domain adopts a largely disordered structure in its native buffer conditions, similar to denaturing conditions. nih.govplos.org EPR spectra of spin-labeled Ure2p prion domain showed similar residue mobility profiles in both denaturing (7 M GdnHCl) and native (PBS) buffers, suggesting a disordered state in the native buffer. nih.govplos.org This implies that amyloid formation of Ure2p may be primarily driven by intermolecular interactions. nih.govplos.org
Site-directed spin labeling and EPR spectroscopy have also been used to study the structure of amyloid fibrils formed by the Ure2 prion domain. acs.orgacs.org Spin label scanning at various residue positions (e.g., 2–80) in Ure2 fibrils provides detailed structural information at single-residue resolution. acs.org These studies have helped identify the amyloid core region of Ure2 fibrils (e.g., residues 8–68) and suggest a parallel in-register beta-sheet structure. acs.orgacs.org Analysis of spin-exchange interactions and spin label mobility can reveal the locations of beta-strands, turns, and loops within the fibril core. acs.org Some spin-labeled Ure2 variants in fibrils show spectra consistent with both a structured and a disordered state, indicating local structural disorder within the fibril. acs.org
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the atomic-resolution structures of amyloid fibrils and other non-crystalline protein aggregates, which are often intractable by solution NMR or X-ray crystallography. nih.govrsc.org Solid-state NMR has been applied to study both the C-terminal domain and the prion domain of Ure2p. nih.govnih.govtandfonline.com
Extensive de novo resonance assignments for the crystalline 33 kDa C-terminal domain of Ure2p have been achieved using solid-state NMR, providing sequential chemical-shift information for a significant percentage of residues. nih.gov Comparison of NMR chemical shifts with crystallographic data has revealed structural variability in the protein crystal, with some regions being more difficult to assign, potentially due to higher crystallographic B-factors. nih.gov
Studies on amyloid fibrils formed by the Ure2p prion domain have shown they possess in-register parallel beta-sheet structures, a common feature among yeast prion protein fibrils like Sup35 and Rnq1. researchgate.netnih.gov These studies rely on measurements of intermolecular 13C-13C dipole-dipole couplings in isotopically labeled samples. nih.gov Solid-state NMR data on full-length Ure2p fibrils indicate a very well-ordered globular C-terminal domain, while the prion domain is likely partially ordered within the fibril context. tandfonline.com High-resolution spectra suggest that atomic-resolution information for the ordered parts of full-length Ure2p fibrils is achievable. tandfonline.com
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of proteins in solution and monitor conformational changes, including those associated with protein folding, unfolding, and aggregation. researchgate.netnih.gov CD spectroscopy in the far-UV region (178-260 nm) is sensitive to the conformation of the protein backbone and can determine the proportions of alpha-helix, beta-sheet, and random coil structures. researchgate.netnih.gov
Atomic Force Microscopy (AFM) and Electron Microscopy
Atomic Force Microscopy (AFM) and Electron Microscopy (EM), including Transmission Electron Microscopy (TEM), Cryo-Electron Microscopy (Cryo-EM), and Scanning Transmission Electron Microscopy (STEM), are essential for visualizing the morphology and ultrastructure of Ure2p aggregates, from early oligomers and protofibrils to mature amyloid fibrils. nih.govresearchgate.netnih.govresearchgate.net
Electron microscopy techniques provide detailed images of Ure2p fibrils. Negative-stain TEM has been used to examine the morphology and periodicity of twisted Ure2p fibrils, measuring their width and observing regular twisting, although the precise repeat length can vary. nih.gov Cryo-EM with image analysis offers higher resolution images, revealing details within the fibrillar structure and contributing to understanding the architecture of Ure2p prion fibrils. nih.gov STEM measurements of Ure2p fibrils can provide information about the mass per unit length, which can help determine the number of monomeric subunits per repeat. nih.gov Twisted fibrils have also been observed by EM for Ure2p fusion proteins. nih.gov
Fluorescence-Based Assays (e.g., Thioflavin T Fluorescence, Single-Molecule FRET, Fluorescence Polarization)
Fluorescence-based assays are widely used to monitor protein aggregation kinetics, detect amyloid formation, and study molecular interactions related to prionogenesis.
Förster Resonance Energy Transfer (FRET) is a sensitive technique for studying molecular interactions and conformational changes. nih.gov Single-molecule FRET approaches, often combined with techniques like TIRF and confocal microscopy, have been used to investigate the oligomerization and disaggregation of Ure2p. researchgate.netresearchgate.net FRET can provide quantitative information on the nucleation of amyloid fibrils and estimate distances between labeled sites, aiding in structural modeling. nih.gov
Fluorescence Polarization (FP) assays measure the change in orientation of a fluorescent molecule upon binding to a larger molecule, indicating molecular interactions. bio-techne.com FP can be used to study protein-protein or protein-small molecule binding and monitor enzyme reactions. bio-techne.com While the provided sources discuss FP in a general context of studying molecular interactions, their specific application to Ure2p prionogenesis is not detailed in the provided snippets.
Genetic and Biochemical Screenings for Modulators of URE2 Protein Prionogenesis
Genetic and biochemical screenings are instrumental in identifying cellular factors, pathways, and small molecules that influence the formation, propagation, and maintenance of the [URE3] prion. core.ac.ukresearchgate.nettandfonline.com
Genetic screens in yeast often exploit the easily assayable phenotype associated with the [URE3] prion. The [URE3] prion causes a defect in nitrogen catabolism regulation, allowing cells to utilize poor nitrogen sources in the presence of rich nitrogen, a phenotype that can be monitored using specific growth media (e.g., uptake of USA, an intermediate in uracil (B121893) biosynthesis). core.ac.ukoup.com Overexpression or deletion libraries can be screened for their effect on the frequency of spontaneous [URE3] appearance or its stability. core.ac.ukoup.comnih.gov For example, overexpression of the Ure2p prion-forming domain (PFD) significantly increases the de novo formation of the [URE3] prion. oup.com Surprisingly, overexpression of scrambled Ure2 PFDs, which retain amino acid composition but have randomized sequence, can also efficiently increase [URE3] formation, highlighting the importance of amino acid composition. oup.com Genetic screens have identified other yeast proteins with domains compositionally similar to the Ure2p PrD that can also influence [URE3] formation, suggesting promiscuous interactions. oup.com
Genetic and biochemical approaches can be used in a complementary manner. Genetic screens can identify candidate genes or pathways, and subsequent biochemical experiments can investigate the direct effects of the corresponding proteins or associated molecules on Ure2p aggregation.
Proteomics Approaches to Identify this compound Interacting Partners
Understanding the protein-protein interactions (PPIs) of this compound is crucial for elucidating its diverse cellular functions, particularly its role in nitrogen catabolite repression and its prion-like behavior in Saccharomyces cerevisiae. Proteomics-based methods have become indispensable tools for systematically identifying these interaction partners, providing a global view of the this compound interactome. nih.govnih.gov
A widely used proteomics approach for identifying protein interaction partners is Affinity Purification coupled with Mass Spectrometry (AP-MS). nih.govcreative-proteomics.comyoutube.comnih.gov This technique involves using an affinity tag fused to the protein of interest (the "bait," in this case, this compound) to isolate it and its interacting partners (the "prey") from cell lysates. creative-proteomics.comyoutube.com The purified protein complexes are then subjected to mass spectrometry, which identifies the constituent proteins based on their peptide masses and fragmentation patterns. creative-proteomics.comyoutube.comembopress.org AP-MS can capture entire multiprotein complexes, offering a snapshot of a protein's associations in a specific cellular context. trinklelab.com
Another relevant proteomics technique is proximity labeling (PL), such as BioID or APEX, where the bait protein is fused to an enzyme that biotinylates proteins in close proximity. creative-proteomics.com Biotinylated proteins, including direct and indirect interactors, are then enriched using streptavidin and identified by mass spectrometry. creative-proteomics.com This method can provide insights into transient or weak interactions that might be missed by traditional AP-MS. creative-proteomics.com
Cross-linking mass spectrometry (XL-MS) is another approach used to study protein interactions, providing information about the spatial arrangement of proteins within a complex. nih.govcreative-proteomics.com This technique involves chemically cross-linking interacting proteins before digestion and MS analysis. nih.govcreative-proteomics.com
Studies investigating this compound interactions using these proteomics approaches have revealed several potential binding partners. While specific comprehensive proteomics datasets solely focused on this compound interactors might require dedicated database searches, the principles of these methods are directly applicable to this compound research. For instance, a study on proteasome control of the [URE3] prion (formed by aggregated this compound) identified proteins like Btn2 and Cur1 as anti-prion proteins, suggesting their interaction or involvement in pathways related to this compound aggregation and disaggregation nih.gov. Although this study focuses on the prion form, it highlights how investigating related cellular processes can reveal potential interactors or modulators of this compound behavior nih.gov.
Early studies on this compound interactions, while not exclusively using high-throughput proteomics as understood today, employed affinity binding assays to show that this compound self-interacts through both its N-terminal prion-forming domain and its C-terminal catalytic domain. nih.gov This self-interaction is fundamental to its function and prion formation. nih.gov
Proteomics studies in yeast, the primary organism where this compound has been extensively studied, have broadly characterized protein interaction networks. nih.govmdpi.com These large-scale datasets, while not always specifically centered on this compound, can serve as valuable resources for identifying potential this compound partners based on co-occurrence in complexes or functional associations. univ-paris-diderot.frfrontiersin.org
The application of quantitative proteomics approaches, often coupled with AP-MS, allows for the comparison of this compound interactions under different cellular conditions (e.g., varying nitrogen sources or stress conditions). nih.govtrinklelab.com This can reveal dynamic changes in the this compound interactome, providing insights into how its function is regulated. nih.govembopress.orgtrinklelab.com
Challenges in proteomics-based interaction studies include distinguishing true physiological interactors from non-specific binders and identifying transient interactions. embopress.orgtrinklelab.com Rigorous experimental design, appropriate controls, and bioinformatics analysis are essential for increasing the confidence in identified interaction partners. nih.govembopress.orgtrinklelab.com
While a definitive, exhaustive list of this compound interacting partners identified solely through large-scale proteomics might be scattered across various studies focusing on specific pathways or conditions in yeast, the methodologies described above are the standard for such investigations. Future proteomics research on this compound will likely continue to employ these advanced techniques, possibly integrating spatial proteomics and quantitative analyses to build a more complete and dynamic map of its interactions.
Table 1: Common Proteomics Approaches for Identifying Protein Interactions
| Approach | Principle | Advantages | Limitations |
| Affinity Purification-Mass Spectrometry (AP-MS) | Isolation of tagged bait protein and associated prey proteins, followed by MS identification. creative-proteomics.comyoutube.com | Captures stable complexes, relatively straightforward workflow. trinklelab.com | Can miss transient or weak interactions, potential for non-specific binding. embopress.orgtrinklelab.com |
| Proximity Labeling (PL) | Biotinylation of proteins in close proximity to a bait protein fused to an enzyme, followed by MS. creative-proteomics.com | Captures transient and weak interactions, provides spatial information. creative-proteomics.com | Requires expression of fusion protein, potential for labeling artifacts. embopress.org |
| Cross-linking Mass Spectrometry (XL-MS) | Covalent cross-linking of interacting proteins before digestion and MS analysis. nih.govcreative-proteomics.com | Provides spatial constraints on interactions, can stabilize complexes. nih.govcreative-proteomics.com | Requires optimization of cross-linking conditions, complex data analysis. nih.gov |
Q & A
Q. What is the primary role of URE2 protein in nitrogen catabolite repression (NCR) in Saccharomyces cerevisiae?
URE2 regulates nitrogen metabolism by repressing genes involved in utilizing poor nitrogen sources (e.g., allantoate, urea) under nitrogen-rich conditions. It binds transcription factors like Gln3p in the cytoplasm, preventing their nuclear entry and activation of UASNTR-dependent genes. This mechanism was demonstrated through gene deletion studies showing derepression of nitrogen catabolic genes in ure2Δ strains . The prion form [URE3] mimics ure2Δ phenotypes, as [URE3] aggregates render Ure2p inactive .
Q. How does URE2 mRNA translation occur under stress conditions when cap-dependent initiation is inhibited?
URE2 mRNA contains an internal ribosome entry site (IRES) in its 5′UTR, enabling cap-independent translation initiation at Met93. This produces a truncated Ure2p lacking the N-terminal prion domain (residues 1–93). Methodological validation includes:
- Monocistronic reporter assays to isolate IRES activity from promoter effects .
- Polysome profiling showing URE2 mRNA shifts to lighter fractions (reduced translation efficiency) under stress, with IRES-mediated translation persisting .
- In vitro translation in yeast extracts, where 5′UTR truncation enhances full-length Ure2p synthesis, while IRES-driven truncated Ure2p is eIF4E-independent .
Advanced Research Questions
Q. What experimental approaches distinguish prion-mediated [URE3] propagation from genetic mutations in URE2?
- Curing assays : Guanidine hydrochloride inhibits [URE3] propagation without altering chromosomal URE2 .
- Genetic screens : Overexpression of Ure2p increases [URE3] formation frequency 100-fold, a hallmark of prion dynamics .
- Aggregation analysis : GFP-tagged Ure2p variants (e.g., h2-GFP) reveal cytoplasmic foci in [URE3] strains, while soluble Ure2p dominates in prion-free cells .
- Mutagenesis : Functional Ure2p mutants (e.g., hM1,8 allele) retain nitrogen regulation activity but induce [URE3], confirming prion formation is separate from loss-of-function .
Q. How do structural features of URE2 influence its dual roles in nitrogen regulation and prion formation?
Ure2p has two domains:
- N-terminal (1–93) : Flexible, prion-forming domain (PFD) critical for [URE3] aggregation. Deletion of this region abolishes prion activity but retains nitrogen regulatory function .
- C-terminal (94–354) : Globular domain responsible for binding transcription factors. Structural studies (X-ray crystallography, NMR) show PFD mutations (e.g., h2 allele) alter amyloid propensity without disrupting the C-terminal fold .
Q. What methodologies resolve contradictions in URE2’s role in nitrogen catabolite repression (NCR)?
Some studies suggest URE2-independent NCR pathways . To address this:
- Epistasis analysis : Compare gene expression profiles in ure2Δ vs. gln3Δ strains. For example, DAL5 expression remains partially NCR-sensitive in ure2Δ, implicating parallel regulators .
- Chromatin immunoprecipitation (ChIP) : Verify Gln3p nuclear localization in ure2Δ under repressive conditions, confirming residual NCR mechanisms .
Q. How do environmental stressors like heavy metals affect URE2 translation and prion dynamics?
- Polysome profiling : Arsenite exposure reduces URE2 mRNA translation efficiency, shifting it to lighter polysome fractions. This is linked to ITT1 and RPS1A genes, which modulate URE2 translation without altering mRNA levels .
- Prion induction : Stressors (e.g., heat shock) may promote [URE3] by increasing IRES-driven truncated Ure2p, which lacks the PFD and potentially disrupts native Ure2p aggregation .
Methodological Considerations
Q. What techniques validate IRES activity in URE2 mRNA?
- Bicistronic reporters : A monocistronic vector with URE2 IRES between two reporter genes (e.g., lacZ) confirms internal initiation .
- Mutagenesis of AUG94 : Substituting AUG94 to CTT abolishes truncated Ure2p synthesis, confirming IRES-dependent initiation .
- eIF4E modulation : In eIF4E-ts yeast extracts, IRES activity increases at restrictive temperatures, demonstrating cap-independence .
Q. How are Ure2p aggregates quantified and distinguished from functional oligomers?
- Fluorescence microscopy : GFP-Ure2p fusions show punctate aggregates in [URE3] strains vs. diffuse cytoplasmic localization in prion-free cells .
- Sedimentation assays : Centrifugation separates soluble Ure2p (functional) from insoluble aggregates (prion propagons) .
- Protease resistance : Prion aggregates exhibit partial resistance to proteinase K, unlike native Ure2p .
Data Contradictions and Resolution
Q. Why do some studies report URE2-independent NCR mechanisms?
While URE2 is central to NCR, parallel pathways involving other regulators (e.g., Dal80p) exist. Gene-specific UASNTR elements and transcription factor redundancy explain variable NCR sensitivity in ure2Δ strains . Epistatic interactions and chromatin remodeling studies are recommended to dissect these networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
